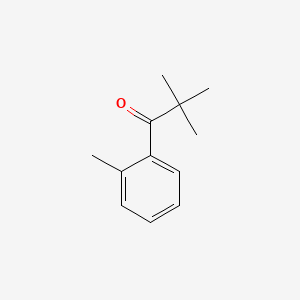

2',2,2-TRIMETHYLPROPIOPHENONE

Description

The exact mass of the compound 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNJETOROKEWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408787 | |

| Record name | 2,2-dimethyl-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-37-4 | |

| Record name | 2,2-dimethyl-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2'-TRIMETHYLPROPIOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trimethylpropiophenone

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-trimethylpropiophenone, a valuable ketone in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

2,2,2-Trimethylpropiophenone, also known as pivalophenone, is an aromatic ketone. Aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. The structural motif of 2,2,2-trimethylpropiophenone, featuring a bulky tert-butyl group adjacent to the carbonyl, presents unique steric and electronic properties that are of interest in synthetic chemistry. This guide details a common synthetic route and the analytical techniques used for its characterization.

Synthesis of 2,2,2-Trimethylpropiophenone

A prevalent and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of 2,2,2-trimethylpropiophenone, benzene can be acylated using 2,2-dimethylpropionyl chloride (pivaloyl chloride).

2.1. Reaction Mechanism: Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation proceeds through the formation of an acylium ion electrophile. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. This electrophile then attacks the electron-rich aromatic ring of benzene, leading to the formation of a monoacylated product, the aryl ketone. The resulting ketone forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[1]

References

physical and chemical properties of 2',2,2-trimethylpropiophenone

An In-depth Technical Guide to 2,2-Dimethylpropiophenone

Clarification of Nomenclature: The user's query for "2',2,2-trimethylpropiophenone" does not correspond to a commonly recognized chemical compound. Based on the structural similarity and the availability of extensive data, this guide focuses on 2,2-dimethylpropiophenone , a compound frequently referred to by its synonyms, pivalophenone or tert-butyl phenyl ketone.

Compound Identification

IUPAC Name: 2,2-Dimethyl-1-phenyl-1-propanone[1]

Synonyms: Pivalophenone, tert-Butyl phenyl ketone, 2,2,2-trimethylacetophenone, Pivaloylbenzene[2][3]

CAS Number: 938-16-9[2]

Molecular Formula: C₁₁H₁₄O[1][2]

Molecular Structure:

Caption: Molecular structure of 2,2-dimethylpropiophenone.

Physical Properties

The physical properties of 2,2-dimethylpropiophenone are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 219-222 °C (lit.) | [1][2][4] |

| 102-103 °C at 4 mmHg (lit.) | ||

| Density | 0.97 g/mL at 25 °C (lit.) | [1][2][4] |

| Refractive Index (n20/D) | 1.508 (lit.) | [1][2][4] |

| Flash Point | 189 °F (87 °C) - closed cup | [2] |

| Water Solubility | Not miscible with water | [1][2] |

Chemical Properties and Reactivity

2,2-Dimethylpropiophenone is a stable organic compound under normal conditions. It is classified as a combustible liquid.

Reactivity:

-

Electrocarboxylation: The electrocarboxylation of 2,2-dimethylpropiophenone has been studied in N-methyl-2-pyrrolidone using a diaphragmless cell with a carbon cathode and an aluminum sacrificial anode[4][5][6]. This reaction can lead to an unexpected ring carboxylation.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases[7].

Experimental Protocols

Synthesis

While a specific, detailed synthesis protocol for 2,2-dimethylpropiophenone was not found in the search results, a general approach for the synthesis of similar ketones, such as β-dimethylaminopropiophenone hydrochloride via the Mannich reaction, involves the reaction of a ketone (acetophenone), an amine hydrochloride (dimethylamine hydrochloride), and formaldehyde[8]. A plausible synthesis route for 2,2-dimethylpropiophenone could be the Friedel-Crafts acylation of benzene with pivaloyl chloride.

A generalized experimental workflow for a Friedel-Crafts acylation is presented below:

Caption: Generalized workflow for the synthesis of 2,2-dimethylpropiophenone.

Purification

The primary method for the purification of 2,2-dimethylpropiophenone, being a liquid with a relatively high boiling point, is vacuum distillation .

General Protocol for Vacuum Distillation:

-

The crude product is placed in a round-bottom flask suitable for distillation.

-

The flask is connected to a distillation apparatus, including a condenser and a receiving flask.

-

A vacuum is applied to the system to lower the boiling point of the compound.

-

The flask is heated gently in an oil bath.

-

The fraction that distills at the expected boiling point under the applied pressure is collected as the purified product. For example, at 4 mmHg, the boiling point is 102-103 °C.

Analytical Methods

The purity of 2,2-dimethylpropiophenone is typically determined by Gas Chromatography (GC) , as indicated by product specifications from suppliers which state purity levels of >98.0% (GC).

General Protocol for GC Analysis:

-

Sample Preparation: A dilute solution of the 2,2-dimethylpropiophenone sample is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

Detection: A detector (e.g., Flame Ionization Detector - FID) at the end of the column registers the separated components as they elute.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area under each peak is proportional to the concentration of that component, allowing for the determination of the purity of the sample.

A logical workflow for the characterization of 2,2-dimethylpropiophenone is as follows:

Caption: Workflow for the analytical characterization of 2,2-dimethylpropiophenone.

Toxicology and Safety Information

2,2-Dimethylpropiophenone is considered hazardous. The following table summarizes its toxicological and safety information.

| Hazard Information | Details | Reference |

| Hazard Codes | Xi (Irritant) | [1][2] |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | [1][2] |

| GHS Hazard Statements | H315: Causes skin irritation. | [2] |

| H319: Causes serious eye irritation. | [2] | |

| H335: May cause respiratory irritation. | [2] | |

| Signal Word | Warning | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |

| P264: Wash skin thoroughly after handling. | [2] | |

| P271: Use only outdoors or in a well-ventilated area. | [2] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type ABEK (EN14387) respirator filter. | |

| Storage | Store at room temperature. | [2] |

Biological Activity

The provided search results do not contain information regarding any specific biological activities or signaling pathways associated with 2,2-dimethylpropiophenone. Its primary documented use is in the context of chemical synthesis[4][5][6]. The toxicological data indicates it is an irritant, but further information on its mechanism of action in biological systems is not detailed.

Conclusion

2,2-Dimethylpropiophenone is a well-characterized chemical compound with established physical and chemical properties. It is a combustible and irritant liquid that should be handled with appropriate safety precautions. While its primary application appears to be in organic synthesis, further research would be needed to elucidate any potential biological activities or applications in drug development. This guide provides a comprehensive overview of the core technical information available for this compound, intended to be a valuable resource for researchers and scientists.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 2,2-DIMETHYLPROPIOPHENONE | 938-16-9 [amp.chemicalbook.com]

- 3. 2,2-dimethyl-1-phenyl-1-propanone [stenutz.eu]

- 4. 2,2-Dimethylpropiophenone 98 938-16-9 [sigmaaldrich.com]

- 5. 2,2-DIMETHYLPROPIOPHENONE | 938-16-9 [chemicalbook.com]

- 6. 2,2-Dimethylpropiophenone (98%) - Amerigo Scientific [amerigoscientific.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: 2',2,2-Trimethylpropiophenone (CAS No. 2041-37-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',2,2-trimethylpropiophenone (CAS No. 2041-37-4), consolidating available chemical data, outlining general experimental procedures, and addressing safety and handling protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one, is a substituted aromatic ketone.[1] Its chemical structure features a phenyl ring substituted with a methyl group at the ortho position, and a pivaloyl group attached to the carbonyl carbon. The presence of the sterically demanding tert-butyl group adjacent to the carbonyl function is a key structural feature that influences its chemical and physical characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2041-37-4 |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| IUPAC Name | 2,2-dimethyl-1-(2-methylphenyl)propan-1-one[1] |

| Synonyms | t-butyl o-tolyl ketone, 2,2-dimethyl-1-o-tolyl-propan-1-one[1] |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Synthesis and Purification

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This well-established method involves the electrophilic substitution of an acyl group onto an aromatic ring. In this case, toluene serves as the aromatic substrate and pivaloyl chloride as the acylating agent, with a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Caption: Synthesis of this compound.

General Experimental Protocol for Friedel-Crafts Acylation

A general procedure for the synthesis of this compound is detailed below. Note: This is a generalized protocol and may require optimization.

Materials:

-

Toluene

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous DCM and AlCl₃.

-

Cool the stirred suspension in an ice bath.

-

Add toluene to the flask.

-

Add pivaloyl chloride dropwise from the dropping funnel to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Table 2: Analytical Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl group, a singlet for the nine protons of the tert-butyl group, and a singlet for the three protons of the methyl group on the phenyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the aromatic carbons of the tolyl moiety. |

| GC-MS | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. |

| FTIR | A strong absorption band in the region of 1680-1700 cm⁻¹ characteristic of an aryl ketone carbonyl stretch. |

Biological Activity and Applications in Drug Development

Currently, there is a lack of publicly available data on the biological activity of this compound and its potential applications in drug development. While the broader class of propiophenone derivatives has been explored for various pharmacological properties, the specific substitution pattern of this molecule necessitates dedicated screening to ascertain its biological profile.

A general workflow for the initial assessment of a novel compound's biological potential is illustrated below.

Caption: A generalized workflow for pharmacological screening.

Safety, Handling, and Storage

Based on the available Safety Data Sheet (SDS), this compound presents the following hazards and requires appropriate handling procedures.[1]

-

Hazard Identification: The substance is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]

-

Handling Precautions: Work should be conducted in a well-ventilated area. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[1] Direct contact with skin and eyes, and inhalation of vapors should be avoided.[1]

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[1]

-

Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations.[1]

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.

References

An In-depth Technical Guide to the Spectroscopic Data of 2',2,2-Trimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure

IUPAC Name: 1-(2-methylphenyl)-2,2-dimethylpropan-1-one Molecular Formula: C₁₂H₁₆O Molecular Weight: 176.25 g/mol Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ortho-methyl protons, and the tert-butyl protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 2.3 | Singlet | 3H | ortho-Methyl protons (Ar-CH₃) |

| ~ 1.3 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| > 200 | Carbonyl carbon (C=O) |

| ~ 130 - 140 | Aromatic quaternary carbons |

| ~ 125 - 130 | Aromatic CH carbons |

| ~ 45 | Quaternary carbon of tert-butyl group |

| ~ 25 - 30 | Methyl carbons of tert-butyl group |

| ~ 20 | ortho-Methyl carbon (Ar-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2970 - 2870 | Strong | Aliphatic C-H stretch (methyl and tert-butyl) |

| ~ 1685 | Strong | C=O stretch (aromatic ketone)[1][2] |

| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~ 1370 | Medium | C-H bend (tert-butyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular ion) |

| 119 | [M - C(CH₃)₃]⁺ (Loss of tert-butyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the tolyl fragment) |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR, IR, and MS spectra.

NMR Spectroscopy Protocol

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed directly on the ATR crystal.

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry Protocol

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.

Caption: Workflow for GC-MS data acquisition and analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of this compound and comparison with similar compounds. Actual experimental data may vary. This guide is intended for informational and educational purposes for a scientific audience.

References

An In-depth Technical Guide on the Solubility of 2',2,2-Trimethylpropiophenone in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2',2,2-trimethylpropiophenone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's chemical structure and established principles of organic chemistry. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, which can be applied to this compound.

Predicted Solubility Profile of this compound

This compound, a ketone with a molecular formula of C₁₂H₁₆O, is expected to exhibit solubility behavior characteristic of a moderately sized, nonpolar organic compound. The presence of a polar carbonyl group (C=O) offers some capacity for dipole-dipole interactions, but the large, nonpolar hydrocarbon portion of the molecule is the dominant factor influencing its solubility.

Based on general solubility rules for ketones, the following qualitative predictions can be made:

-

Water & Polar Protic Solvents (e.g., Methanol, Ethanol): Small ketones (up to about four or five carbon atoms) are moderately soluble in water due to the ability of the carbonyl oxygen to accept hydrogen bonds from water molecules.[1][2][3] However, as the carbon chain length increases, the nonpolar alkyl groups dominate, leading to a significant decrease in water solubility.[1][2][3] With twelve carbon atoms, this compound is predicted to have low to negligible solubility in water. Its solubility in polar protic solvents like methanol and ethanol is expected to be higher than in water but likely limited.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Ketones are generally soluble in other polar aprotic solvents.[3] Solvents like acetone, being a ketone itself, and dichloromethane are effective at solvating the carbonyl group and the hydrocarbon structure. Therefore, this compound is predicted to be soluble to freely soluble in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The principle of "like dissolves like" suggests that the largely nonpolar structure of this compound will lead to good solubility in nonpolar solvents. The van der Waals forces between the solute and solvent molecules will be comparable. Thus, it is predicted to be soluble to freely soluble in solvents such as toluene and hexane.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low / Negligible | The large nonpolar hydrocarbon structure outweighs the polarity of the carbonyl group. |

| Methanol, Ethanol | Sparingly Soluble to Soluble | The alkyl portion of the alcohols can interact with the nonpolar part of the solute. | |

| Polar Aprotic | Acetone, Dichloromethane | Soluble to Freely Soluble | Favorable dipole-dipole interactions and dispersion forces. |

| Nonpolar | Toluene, Hexane | Soluble to Freely Soluble | Dominated by favorable van der Waals interactions between nonpolar structures. |

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in a given solvent at a specific temperature.

Objective: To determine the solubility of this compound in a selection of common solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC with a suitable detector).

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining solubility.

References

In-Depth Technical Guide: The Mechanism of Action of 2,2-Dimethyl-1-phenylpropan-1-one (2,2,2-Trimethylpropiophenone)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of the photoinitiator 2,2-dimethyl-1-phenylpropan-1-one, also known as 2,2,2-trimethylpropiophenone. This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to ultraviolet (UV) radiation to generate free radicals. These radicals are highly reactive species that initiate the polymerization of monomers and oligomers, making this compound a critical component in various photocurable formulations, including coatings, inks, adhesives, and in the fabrication of biomedical devices. The core of its mechanism lies in the Norrish Type I cleavage of the α-carbon-carbonyl bond, a well-established photochemical reaction. This guide details the photochemical and photophysical properties, provides available quantitative data, outlines experimental protocols for its characterization, and presents signaling pathway and workflow diagrams for a thorough understanding of its function.

Core Mechanism of Action: Norrish Type I Cleavage

The primary mechanism of action for 2,2-dimethyl-1-phenylpropan-1-one is the Norrish Type I reaction. This photochemical process involves the homolytic cleavage of the bond between the carbonyl group and the adjacent tertiary carbon atom upon absorption of UV light.[1][2]

The process can be broken down into the following key steps:

-

Photoexcitation: The carbonyl group of the 2,2-dimethyl-1-phenylpropan-1-one molecule absorbs a photon of UV radiation, promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital. This transitions the molecule from its ground state (S₀) to an excited singlet state (S₁).[1]

-

Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).[1]

-

α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes rapid cleavage of the α-carbon-carbonyl bond. This is the defining step of the Norrish Type I reaction.[1][2] This cleavage is highly efficient due to the formation of a relatively stable benzoyl radical and a highly stable tertiary tert-butyl radical.

-

Radical Formation: The α-cleavage results in the formation of two primary radical species: a benzoyl radical and a tert-butyl radical .[3]

Signaling Pathway and Experimental Workflow

Signaling Pathway: Radical Generation

The generation of initiating radicals from 2,2-dimethyl-1-phenylpropan-1-one can be visualized as a direct signaling pathway triggered by UV light.

Caption: Radical generation from 2,2-dimethyl-1-phenylpropan-1-one.

Experimental Workflow: Characterization of the Photoinitiator

A typical experimental workflow to characterize the photochemical properties of 2,2-dimethyl-1-phenylpropan-1-one involves several key techniques.

Caption: Experimental workflow for photoinitiator characterization.

Quantitative Data

| Parameter | Value | Method of Determination | Reference |

| Molar Absorptivity (ε) | ~100-1000 M⁻¹cm⁻¹ at λmax | UV-Vis Spectroscopy | [4][5] |

| Wavelength of Max. Absorption (λmax) | ~245 nm and ~280 nm | UV-Vis Spectroscopy | [6] |

| Quantum Yield of Cleavage (Φ) | 0.3 - 0.5 | Chemical Actinometry, LFP | [1][7] |

| Rate Constant of α-Cleavage (kα) | > 10⁸ s⁻¹ | Laser Flash Photolysis | [8] |

| Rate Constant of Intersystem Crossing (kISC) | ~10¹⁰ - 10¹¹ s⁻¹ | Transient Absorption Spectroscopy | [9] |

Experimental Protocols

Determination of Molar Absorptivity using UV-Vis Spectroscopy

Objective: To determine the molar absorptivity (ε) of 2,2-dimethyl-1-phenylpropan-1-one at its wavelength of maximum absorption (λmax).

Materials:

-

2,2-dimethyl-1-phenylpropan-1-one

-

Spectroscopic grade solvent (e.g., acetonitrile or methanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of 2,2-dimethyl-1-phenylpropan-1-one of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions of known concentrations.

-

Record the UV-Vis absorption spectrum for each dilution from 200 to 400 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar absorptivity (ε) since the path length (l) is 1 cm.[10]

Quantum Yield Determination via Chemical Actinometry

Objective: To determine the quantum yield (Φ) of the Norrish Type I cleavage of 2,2-dimethyl-1-phenylpropan-1-one.

Materials:

-

2,2-dimethyl-1-phenylpropan-1-one solution of known concentration

-

Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)

-

Monochromatic light source (e.g., laser or filtered lamp) at a wavelength where both the sample and actinometer absorb.

-

UV-Vis spectrophotometer

-

Reaction vessel

Procedure:

-

Irradiate the actinometer solution for a specific period and measure the change in absorbance to determine the photon flux of the light source.[11][12]

-

Irradiate the solution of 2,2-dimethyl-1-phenylpropan-1-one under identical conditions (same light source, geometry, and time).

-

Quantify the amount of photoinitiator that has decomposed. This can be done by various analytical techniques such as HPLC or by monitoring the disappearance of its characteristic UV absorption band.

-

The quantum yield is calculated as the ratio of the number of moles of the photoinitiator reacted to the number of moles of photons absorbed.[13]

Transient Absorption Spectroscopy (TAS) for Radical Characterization

Objective: To detect and characterize the transient radical species generated from the photolysis of 2,2-dimethyl-1-phenylpropan-1-one and to determine their kinetic properties.

Materials:

-

Solution of 2,2-dimethyl-1-phenylpropan-1-one in a suitable solvent.

-

Pulsed laser for excitation (pump beam), typically a Nd:YAG laser (e.g., 266 nm or 355 nm).

-

Broadband light source for probing (probe beam), often a Xenon arc lamp.

-

Monochromator and a fast detector (e.g., photomultiplier tube or CCD camera).

-

Delay generator to control the time between the pump and probe pulses.

Procedure:

-

The sample is placed in a cuvette at the intersection of the pump and probe beams.

-

The pump pulse excites the photoinitiator molecules.

-

The probe pulse, delayed by a specific time, passes through the excited volume, and its absorption by the transient species is measured.

-

By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum of the transient species is constructed.[10][14]

-

The decay kinetics of the transient absorption signals provide information about the lifetimes of the excited states and the rate constants of the radical reactions.[15]

Fate of the Generated Radicals and Initiation of Polymerization

Following their formation, the benzoyl and tert-butyl radicals can undergo several reactions:

-

Initiation of Polymerization: This is the primary and most desired pathway in photocurable systems. Both the benzoyl and tert-butyl radicals are capable of adding to the double bond of a monomer molecule (e.g., an acrylate or methacrylate), thereby initiating a polymer chain. The rate of initiation is a critical factor in the overall polymerization kinetics.[16][17]

-

Recombination: The benzoyl and tert-butyl radicals can recombine to reform the parent ketone. This is a non-productive pathway that reduces the efficiency of photoinitiation.

-

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical. The phenyl radical is also capable of initiating polymerization.

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the formulation, leading to termination or the formation of less reactive radicals.

The relative stability of the generated radicals plays a significant role in their subsequent reactivity. The tert-butyl radical is a tertiary alkyl radical, which is generally more stable than primary or secondary alkyl radicals. The benzoyl radical's stability is influenced by the delocalization of the unpaired electron into the aromatic ring.

The following diagram illustrates the key subsequent reactions of the primary radicals.

Caption: Subsequent reactions of the generated radicals.

Conclusion

The mechanism of action of 2,2-dimethyl-1-phenylpropan-1-one is fundamentally driven by the Norrish Type I cleavage upon UV irradiation, leading to the efficient generation of benzoyl and tert-butyl free radicals. These radicals are the key species that initiate the polymerization process in a wide range of applications. A thorough understanding of its photochemical properties, including its absorption characteristics, quantum yield of cleavage, and the kinetics of the resulting radicals, is crucial for optimizing its performance in various formulations. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and other photoinitiators, enabling researchers and professionals to tailor their use for specific technological needs.

References

- 1. omlc.org [omlc.org]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

- 5. Virtual Labs [mas-iiith.vlabs.ac.in]

- 6. Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Quantum yield of conversion of the photoinitiator camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]

- 10. Virtual Labs [mas-iiith.vlabs.ac.in]

- 11. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 13. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Solution Phase [warwick.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2',2,2-Trimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2',2,2-trimethylpropiophenone (CAS No. 2041-37-4), also known as 2,2-dimethyl-1-o-tolyl-propan-1-one or t-butyl o-tolyl ketone. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development who may handle or conduct research with this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 176.26 g/mol | --INVALID-LINK-- |

| CAS Number | 2041-37-4 | --INVALID-LINK-- |

| Appearance | Data not available | [1] |

| Odor | Data not available | [1] |

| Melting Point/Freezing Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Flash Point | Data not available | |

| Solubility | Insoluble in cold water | --INVALID-LINK-- |

Toxicological Profile

Based on its GHS classification, this compound is considered hazardous. The following is a summary of its known toxicological properties.

Acute Toxicity

| Route of Exposure | GHS Classification | Hazard Statement | Notes |

| Oral | Category 4 | H302: Harmful if swallowed | No specific LD50 data is publicly available.[1][2] |

| Dermal | Data not available | - | No classification data available. |

| Inhalation | Data not available | - | No classification data available. |

Skin Corrosion/Irritation

| GHS Classification | Hazard Statement | Notes |

| Category 2 | H315: Causes skin irritation | Based on available safety data sheets.[1][2] |

Serious Eye Damage/Eye Irritation

| GHS Classification | Hazard Statement | Notes |

| Category 1 | H318: Causes serious eye damage | Indicates the potential for irreversible eye damage.[1][2] |

Respiratory Irritation

| GHS Classification | Hazard Statement | Notes |

| Specific target organ toxicity – single exposure, Category 3 | H335: May cause respiratory irritation | [1][2] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no publicly available data on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.

Toxicokinetics (ADME) and Mechanism of Action

Specific studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the public domain. The metabolic pathways for substituted acetophenones can involve N-hydroxylation of imine derivatives to form isomeric oximes. The precise signaling pathways and cellular mechanisms underlying the toxicity of this compound have not been elucidated.

Experimental Protocols

The toxicological classifications of this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are overviews of the likely methodologies used to determine its acute toxicity and irritation potential.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals. The outcome of dosing at a particular level determines the next step.

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Classification: The substance is classified into a GHS category based on the number of mortalities observed at specific dose levels.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to the skin of an animal, and the resulting skin reaction is observed and scored.

-

Animal Model: Albino rabbits are the preferred species.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a semi-occlusive patch.

-

The exposure period is typically 4 hours.

-

After exposure, the patch and any residual test substance are removed.

-

Skin reactions (erythema and edema) are observed and scored at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.

-

-

Classification: The substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: The test substance is instilled into the eye of an animal, and the resulting ocular reactions are observed and scored.

-

Animal Model: Albino rabbits are the preferred species.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

-

Observations may continue for up to 21 days to assess the reversibility of effects.

-

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent contact and inhalation.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][4]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use.[1][5]

-

Body Protection: A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[5] For significant exposure risks, impervious and flame-resistant clothing is recommended.[1]

-

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][4]

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Remove contaminated clothing and wash it before reuse.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store locked up.[1]

-

Store separately from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

-

Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: The compound is combustible. Vapors may be heavier than air and can travel to an ignition source and flash back.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area. Ensure adequate ventilation. Remove all sources of ignition.[8] Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment as described in Section 4.2.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]

-

Containment and Cleanup:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[9]

-

For large spills, dike the area to contain the spill.[8] Use spark-proof tools and explosion-proof equipment.

-

Dispose of the collected material in accordance with local, state, and federal regulations.[1]

-

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. While specific quantitative toxicological data and mechanistic studies are lacking in the public domain, the available information necessitates a cautious approach. All personnel handling this compound must be thoroughly trained on its hazards and the appropriate safety procedures. The use of proper engineering controls and personal protective equipment is paramount to minimizing exposure and ensuring a safe working environment. In case of any exposure or spill, the emergency procedures outlined in this guide should be followed immediately.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. epa.gov [epa.gov]

- 3. ecetoc.org [ecetoc.org]

- 4. Amended final report of the safety assessment of t-Butyl Alcohol as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

- 9. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]

Commercial Sourcing and Synthetic Guidance for 2',2,2-Trimethylpropiophenone

For researchers, scientists, and professionals in drug development seeking to procure or synthesize 2',2,2-trimethylpropiophenone (CAS No. 2041-37-4), also known as 2,2-dimethyl-1-(o-tolyl)propan-1-one, this technical guide provides a detailed overview of commercial suppliers, a plausible synthetic route with an experimental protocol, and a summary of its key chemical identifiers.

Commercial Availability

A critical step in any research and development endeavor is the reliable sourcing of starting materials and reagents. This compound is available from a number of commercial chemical suppliers. While pricing and stock levels are subject to change, the following companies have been identified as potential vendors. Researchers are advised to visit the suppliers' websites for the most current information.

| Supplier | Purity | Available Quantities | Catalog Number |

| ChemScene | ≥95% | Inquire for details | CS-0152979 |

| Alfa Chemistry | Inquire for details | Inquire for details | Inquire for details |

| ChemicalBook Suppliers | Varies by supplier | Varies by supplier | Varies by supplier |

Table 1. Commercial Suppliers of this compound. This table summarizes potential commercial sources for this compound, highlighting the purity offered by ChemScene. For detailed information on available quantities and pricing, direct inquiry with the respective suppliers is recommended.

Synthetic Protocol: A Plausible Approach

For laboratories equipped for chemical synthesis, this compound can be prepared through established organic chemistry reactions. A feasible method is the Friedel-Crafts acylation of o-xylene with pivaloyl chloride. The following protocol is a detailed methodology based on standard laboratory practices for this type of reaction.

Reaction Scheme:

An In-depth Technical Guide to 2',2,2-Trimethylpropiophenone: Synthesis, Properties, and Photochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',2,2-Trimethylpropiophenone, also known by its IUPAC name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one or as 2,2-dimethyl-1-(o-tolyl)propan-1-one, is an aromatic ketone with potential applications in photochemistry and polymer science. Its structural features, particularly the presence of a carbonyl group and sterically hindered alkyl groups, suggest its utility as a photoinitiator for polymerization reactions. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and theorized photochemical behavior, drawing upon data from related compounds due to the limited specific research on this molecule.

Chemical and Physical Properties

This compound is a substituted propiophenone with a molecular formula of C₁₂H₁₆O and a molecular weight of 176.25 g/mol .[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| IUPAC Name | 2,2-dimethyl-1-(2-methylphenyl)propan-1-one | [1] |

| CAS Number | 2041-37-4 | [1] |

| Synonyms | This compound, 2,2-dimethyl-1-(o-tolyl)propan-1-one | [1] |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Experimental Protocol (Hypothetical):

-

To a stirred solution of toluene in an inert solvent such as carbon disulfide or dichloromethane, cooled in an ice bath, add a Lewis acid catalyst like aluminum chloride.

-

Slowly add pivaloyl chloride to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring it over ice and water.

-

Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and brine, and then dry it over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Photochemical Applications: Photoinitiation

The primary theorized application of this compound is as a Type I photoinitiator for free-radical polymerization.[2] Photoinitiators are molecules that, upon absorption of light, generate reactive species that can initiate a polymerization reaction.

Mechanism of Photoinitiation: Norrish Type I Cleavage

Upon absorption of ultraviolet (UV) light, this compound is expected to undergo a Norrish Type I cleavage .[2][3] This photochemical reaction involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group.

The process can be visualized as follows:

References

- 1. 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one | C12H16O | CID 5148232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones - PMC [pmc.ncbi.nlm.nih.gov]

The Photochemistry of Propiophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propiophenone and its derivatives are key structural motifs in a variety of applications, ranging from photoinitiators in polymer chemistry to crucial intermediates in the synthesis of pharmaceuticals.[1] Their rich and varied photochemical behavior, governed by the interplay of electronic excitation and molecular structure, offers a powerful toolkit for synthetic chemists and material scientists. This technical guide provides a comprehensive overview of the core photochemical reactions of propiophenone derivatives, with a focus on quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in harnessing the power of light-driven transformations.

Core Photochemical Pathways: A Tale of Two Norrish Reactions

Upon absorption of ultraviolet (UV) light, propiophenone derivatives are promoted to an electronically excited singlet state (S₁). From this state, they can undergo intersystem crossing (ISC) to the corresponding triplet state (T₁). Both the S₁ and T₁ states can initiate characteristic photochemical reactions, primarily the Norrish Type I and Norrish Type II reactions.[2] The preferred pathway is dictated by the substitution pattern on the aromatic ring and the alkyl chain.

Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon, generating a benzoyl radical and an ethyl radical.[2] These highly reactive radical intermediates can then participate in a variety of secondary reactions, including recombination, disproportionation, or initiation of polymerization.[3] The efficiency of the Norrish Type I cleavage is influenced by the stability of the resulting radicals.

Norrish Type II Reaction: This intramolecular reaction occurs in propiophenone derivatives that possess a hydrogen atom on the γ-carbon of the alkyl chain. The excited carbonyl group abstracts this γ-hydrogen, leading to the formation of a 1,4-biradical intermediate.[4][5] This biradical can then undergo one of two key transformations:

-

Cleavage (Fragmentation): The biradical can cleave to form an enol and an alkene. For butyrophenone, a close analog of propiophenone derivatives with a longer alkyl chain, this fragmentation is a major pathway.[5]

-

Yang Cyclization: The biradical can cyclize to form a cyclobutanol derivative.[5]

The competition between these pathways is sensitive to the substitution on the propiophenone scaffold.

Quantitative Insights into Photochemical Reactivity

The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which represents the number of moles of a specific product formed or reactant consumed per mole of photons absorbed.[6][7] The following tables summarize available quantitative data for the photochemistry of selected propiophenone derivatives.

| Derivative | Reaction Type | Solvent | Quantum Yield (Φ) | Triplet Lifetime (τ) | Reference |

| Pivalophenone | Norrish Type I | Chloroform | - | - | [8] |

| α-Chloro-p-methoxypropiophenone | Photoreduction/Solvolysis | Methanol | - | - | |

| α-Chloro-m-methoxypropiophenone | Photoreduction | Methanol | - | - | |

| α-Chloro-p-methylpropiophenone | Photoreduction/Rearrangement | Methanol | - | - | |

| α-Chloro-m-methylpropiophenone | Photoreduction/Rearrangement | Methanol | - | - | |

| α-Chloro-m-nitropiophenone | Photoreduction | Methanol | - | - |

Note: Quantitative data for a wide range of propiophenone derivatives is not extensively compiled in single sources. The table above reflects data points found in the literature for related compounds or specific derivatives. Further experimental investigation is often required to determine the precise quantum yields and triplet lifetimes for novel propiophenone derivatives.

Product Distribution in Photolysis

The substitution pattern on the aromatic ring significantly influences the distribution of photoproducts. For example, in the photolysis of α-chloro-substituted propiophenones, the nature and position of the substituent on the phenyl ring dictate the ratio of reduction, rearrangement, and solvolysis products.

| Substrate (α-Chloro-R-propiophenone) | R | Conversion (%) | Product 9 (Reduction) (%) | Product 10 (Rearrangement) (%) | Product 11 (Rearrangement) (%) | Product 12 (Solvolysis) (%) |

| 3a | m-OCH₃ | 100 | 13 | 68 | 19 | 0 |

| p-OCH₃ | 100 | 12 | 8 | 70 | 10 | |

| 3b | m-OPh | 100 | 70 | 21 | 8 | 1 |

| 3c | m-CH₃ | 70 | 33 | 66 | 0 | 1 |

| p-CH₃ | 100 | 8 | 76 | 16 | 0 | |

| 3d | m-NO₂ | 20 | 100 | 0 | 0 | 0 |

Data adapted from Tetrahedron Vol. 51, No. 41, pp. 11281-11294, 1995. Product numbering corresponds to the original publication.

Experimental Protocols

Synthesis of Substituted Propiophenone Derivatives

General Procedure for Friedel-Crafts Acylation:

This method is commonly used to synthesize para-substituted propiophenones.

-

Synthesis of 4'-Chloropropiophenone:

-

To a stirred solution of chlorobenzene in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) at a controlled temperature (e.g., 10°C).

-

Slowly add propionyl chloride dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 25°C) for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate, brine), dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

The crude product can be purified by crystallization or distillation.

-

-

Synthesis of 4'-Methoxypropiophenone:

-

A similar procedure to the synthesis of 4'-chloropropiophenone is followed, using anisole as the starting aromatic compound.[9]

-

Measurement of Photochemical Quantum Yield

Chemical Actinometry: This is a common method to determine the photon flux of the light source, which is essential for calculating quantum yields.

-

Potassium Ferrioxalate Actinometry:

-

Prepare a solution of potassium ferrioxalate in aqueous sulfuric acid. This solution is light-sensitive and should be handled in the dark.

-

Irradiate a known volume of the actinometer solution for a precise duration with the same light source and geometry as the photochemical reaction of interest.

-

After irradiation, develop the solution by adding a solution of 1,10-phenanthroline and a buffer. This forms a colored complex with the Fe²⁺ ions produced during photolysis.

-

Measure the absorbance of the colored complex using a spectrophotometer.

-

Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured absorbance, calculate the photon flux of the lamp.

-

Irradiate the propiophenone derivative solution under identical conditions and for a known duration.

-

Analyze the reaction mixture using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the amount of product formed or reactant consumed.

-

Calculate the quantum yield of the reaction using the determined photon flux and the change in concentration of the species of interest.

-

Characterization of Transient Species

Laser Flash Photolysis (LFP): This technique is used to generate and detect transient species, such as excited triplet states and radicals, on the nanosecond to microsecond timescale.

-

Experimental Setup:

-

A high-intensity laser pulse (the "pump" pulse, e.g., from a Nd:YAG laser) is used to excite the sample solution.

-

A second, weaker light source (the "probe" beam from a lamp) is passed through the sample at a right angle to the pump beam.

-

The change in absorbance of the probe beam is monitored by a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope.

-

By varying the time delay between the pump and probe pulses, the absorption spectrum and decay kinetics of the transient species can be determined.

-

Chemically Induced Dynamic Nuclear Polarization (CIDNP): This NMR technique provides information about the radical pairs involved in a photochemical reaction.

-

Experimental Procedure:

-

The photochemical reaction is initiated directly within the NMR spectrometer by irradiating the sample with a light source (e.g., a laser or a lamp coupled via a fiber optic cable).

-

NMR spectra are recorded during and immediately after irradiation.

-

The observation of enhanced absorption or emission signals in the NMR spectrum is indicative of the formation of radical pairs and provides information about their spin state and subsequent reactions.[10]

-

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the key photochemical pathways and experimental workflows discussed in this guide.

Caption: Norrish Type I reaction pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Quantum yield - Wikipedia [en.wikipedia.org]

- 8. Quantitative chemically induced nuclear polarization (CIDNP) study of the kinetics of the photolysis of pivalophenone in various solutions - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. One order of magnitude increase of triplet state lifetime observed in deprotonated form selenium substituted uracil - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. arxiv.org [arxiv.org]

Methodological & Application

Application Notes and Protocols for 2',2',2-Trimethylpropiophenone as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',2',2-Trimethylpropiophenone is a Type I photoinitiator utilized in free-radical polymerization. Upon exposure to ultraviolet (UV) light, it undergoes a Norrish Type I cleavage to generate free radicals, which subsequently initiate the polymerization of monomer and oligomer units.[1][2] This document provides detailed application notes and protocols for the effective use of 2',2',2-trimethylpropiophenone in photopolymerization processes, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of 2',2',2-trimethylpropiophenone is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2041-37-4 | [1] |

| Molecular Formula | C₁₂H₁₆O | [3] |

| Molecular Weight | 176.26 g/mol | [3] |

| Appearance | Solid or liquid | [3] |

| Purity | ≥ 95% | [3] |

Safety Precautions: 2',2',2-Trimethylpropiophenone is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

Mechanism of Photoinitiation

2',2',2-Trimethylpropiophenone is a Norrish Type I photoinitiator. The initiation process involves the following steps upon UV irradiation:

-

Photoexcitation: The ketone group in the molecule absorbs a photon of UV light, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

-

α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the bond between the carbonyl group and the adjacent tertiary carbon. This cleavage, known as α-cleavage or Norrish Type I cleavage, generates two primary radical species: a benzoyl radical and a tert-butyl radical.[1][2]

-

Initiation: These highly reactive free radicals then attack the double bonds of monomer molecules (e.g., acrylates, methacrylates), initiating the polymerization chain reaction.

Quantitative Data

| Parameter | 2-hydroxy-2-methylpropiophenone | Notes |

| UV Absorption Maximum (λmax) | ~245 nm, ~280 nm, ~330 nm | In acetonitrile. The absorption profile is crucial for selecting an appropriate UV light source. |

| Molar Extinction Coefficient (ε) at 385 nm | ~740 L mol⁻¹ cm⁻¹ | Indicates the strength of light absorption at a specific wavelength. |

| Quantum Yield (Φ) | 0.30 - 0.60 | Represents the efficiency of radical generation per absorbed photon. Varies with solvent and reaction conditions. |

Data sourced from studies on 2-hydroxy-2-methylpropiophenone and may be used as an estimation for 2',2',2-trimethylpropiophenone in preliminary experiments.[4]

Experimental Protocols

The following are general protocols for the use of 2',2',2-trimethylpropiophenone in the photopolymerization of acrylate and methacrylate monomers. Optimization of these protocols is recommended for specific applications.

Protocol 1: Photopolymerization of an Acrylate Formulation

This protocol is suitable for creating crosslinked polymer films or coatings.

Materials:

-

2',2',2-Trimethylpropiophenone

-

Acrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA)

-

Solvent (if necessary, e.g., acetone or isopropanol)

-

UV curing system (e.g., medium-pressure mercury lamp or LED with appropriate wavelength output)

-

Substrate for coating (e.g., glass slide, metal panel)

-

Nitrogen or argon source (for inerting)

Procedure:

-

Formulation Preparation:

-

In a light-protected container, dissolve 2',2',2-trimethylpropiophenone in the acrylate monomer/oligomer blend. A typical concentration range for the photoinitiator is 0.5% to 5% by weight.

-

If a solvent is required to adjust viscosity, add it to the mixture and ensure complete homogenization.

-

-

Substrate Application:

-

Apply a thin film of the formulation onto the desired substrate using a suitable method (e.g., spin coating, draw-down bar).

-

-

Inerting (Optional but Recommended):

-

Oxygen can inhibit free-radical polymerization. For optimal results, perform the curing in an inert atmosphere by purging the curing chamber with nitrogen or argon for several minutes.

-

-

UV Curing:

-

Expose the coated substrate to UV radiation. The required exposure time and intensity will depend on the photoinitiator concentration, film thickness, and the reactivity of the monomer system.

-

Monitor the curing process by assessing the tackiness of the film surface. A fully cured film will be tack-free.

-

-

Post-Curing (Optional):

-

In some cases, a post-curing step involving gentle heating may be beneficial to enhance the final properties of the polymer.

-

Protocol 2: Bulk Photopolymerization of a Methacrylate Monomer

This protocol is suitable for synthesizing a solid polymer block.

Materials:

-

2',2',2-Trimethylpropiophenone

-

Methacrylate monomer (e.g., Methyl methacrylate, MMA)[5][6][7]

-

Glass vial or mold

-

UV light source

-

Nitrogen or argon source

Procedure:

-

Monomer Preparation:

-

If necessary, purify the methacrylate monomer to remove inhibitors (e.g., by passing through a column of basic alumina).

-

-

Initiator Dissolution:

-

Dissolve 2',2',2-trimethylpropiophenone in the purified monomer at the desired concentration (typically 0.1% to 2% by weight).

-

-

Degassing:

-

Transfer the solution to a glass vial or mold.

-

Degas the mixture to remove dissolved oxygen by bubbling with nitrogen or argon for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

-

Polymerization:

-

Seal the vial or mold and place it under the UV light source.

-

Irradiate the sample until the desired degree of polymerization is achieved. The polymerization can be monitored by observing the increase in viscosity.

-

-

Polymer Isolation:

-

Once polymerization is complete, the solid polymer can be removed from the mold.

-

The polymer may be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove any unreacted monomer and photoinitiator fragments.

-

Applications

Due to its role in initiating rapid and efficient polymerization upon UV exposure, 2',2',2-trimethylpropiophenone and similar photoinitiators are valuable in a range of applications, including:

-

Coatings and Inks: For UV-curable coatings on various substrates, providing rapid drying and durable finishes.

-

Adhesives: In the formulation of UV-curable adhesives for bonding a variety of materials.

-

3D Printing (Vat Photopolymerization): As a key component in photopolymer resins for stereolithography (SLA) and digital light processing (DLP) 3D printing technologies.

-

Biomaterials and Drug Delivery: In the synthesis of hydrogels and other polymeric matrices for biomedical applications, such as controlled drug release and tissue engineering.[5]

-

Microelectronics: In the formulation of photoresists for photolithography processes.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |